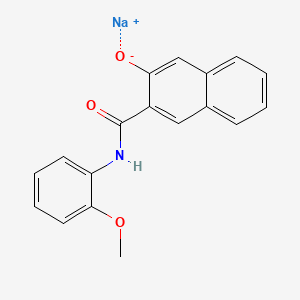![molecular formula C11H19N B14468591 4-Methyl-2-azaspiro[5.5]undec-1-ene CAS No. 67625-87-0](/img/structure/B14468591.png)
4-Methyl-2-azaspiro[5.5]undec-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-azaspiro[55]undec-1-ene is a spirocyclic compound characterized by a unique structural framework The spirocyclic structure consists of a bicyclic system where two rings are connected through a single atom, creating a rigid and stable configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-azaspiro[5.5]undec-1-ene typically involves the reaction of cyclohexanone with malononitrile and 2-aminopropene-1,1,3-tricarbonitrile in the presence of a base such as potassium hydroxide or sodium ethylate in ethanol . This reaction yields 4-imino-2-(dicyanomethylene)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile, which can be further modified to obtain the desired spirocyclic compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-azaspiro[5.5]undec-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted spirocyclic compounds, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-azaspiro[5.5]undec-1-ene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Industry: The rigidity and stability of the spirocyclic structure make it useful in materials science for the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-azaspiro[5.5]undec-1-ene involves its interaction with specific molecular targets. The spirocyclic structure allows the compound to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound has a similar spirocyclic structure but contains an oxygen atom in the ring.
1-Thia-5-azaspiro[5.5]undec-2-ene: This compound contains a sulfur atom in the ring and exhibits different chemical properties.
Uniqueness
4-Methyl-2-azaspiro[5.5]undec-1-ene is unique due to its specific structural configuration and the presence of a methyl group, which can influence its chemical reactivity and biological activity. The spirocyclic structure provides rigidity and stability, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
67625-87-0 |
|---|---|
Molekularformel |
C11H19N |
Molekulargewicht |
165.27 g/mol |
IUPAC-Name |
4-methyl-2-azaspiro[5.5]undec-1-ene |
InChI |
InChI=1S/C11H19N/c1-10-7-11(9-12-8-10)5-3-2-4-6-11/h9-10H,2-8H2,1H3 |
InChI-Schlüssel |
NLWYFLRDECPNBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2(CCCCC2)C=NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


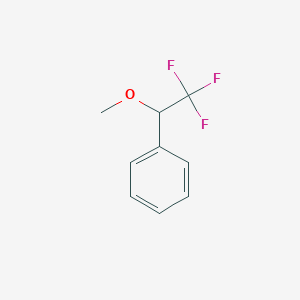
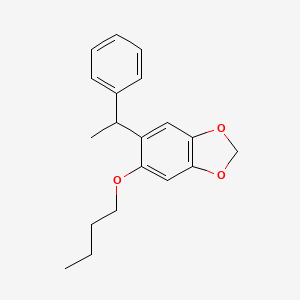
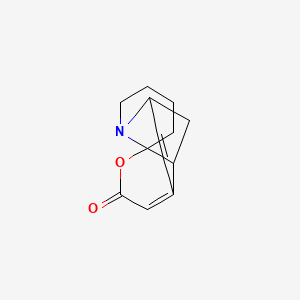
![1-[(3-Chlorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14468529.png)
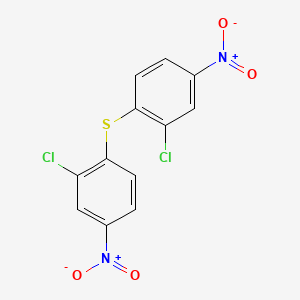
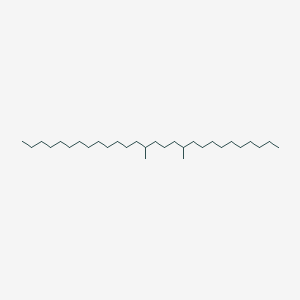
![6-[4-(Hydroxymethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14468541.png)
![4-[Chloro(diphenyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B14468551.png)
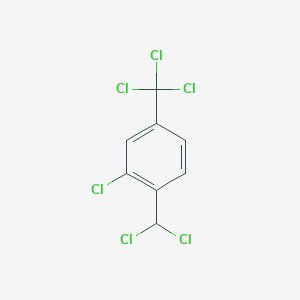
![6-[3-Hydroxy-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14468566.png)

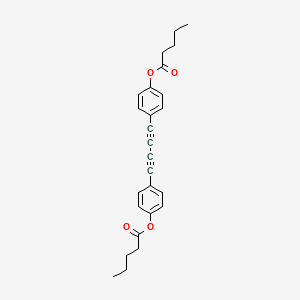
![4-[2-(4,5-Diphenyl-1,3-thiazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B14468593.png)
